molecular formula C9H8O4 B565772 3,4,5-Trihydroxycinnamic Aldehyde CAS No. 951309-35-6

3,4,5-Trihydroxycinnamic Aldehyde

Cat. No.: B565772
CAS No.: 951309-35-6
M. Wt: 180.159
InChI Key: CKEGBXUKXJTCET-OWOJBTEDSA-N
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Description

3,4,5-Trihydroxycinnamic Aldehyde is a derivative of 3,4,5-Trihydroxybenzaldehyde. It is a natural compound found in various plants, including cinnamon, cloves, and bay leaves. This compound has gained attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trihydroxycinnamic Aldehyde can be achieved through various methods. One common approach involves the biocatalytic reaction of p-hydroxyphenylacetate hydroxylase with CMA as a substrate . Another method includes the α-oxidation of 3,4,5-trihydroxycinnamic acid to produce the aldehyde .

Industrial Production Methods

Industrial production of this compound often involves green and sustainable biocatalytic processes. These methods utilize enzymes to catalyze the reaction, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxycinnamic Aldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under appropriate conditions.

Major Products Formed

The major products formed from these reactions include 3,4,5-trihydroxycinnamic acid, 3,4,5-trihydroxybenzyl alcohol, and various halogenated derivatives .

Scientific Research Applications

3,4,5-Trihydroxycinnamic Aldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound exhibits anti-inflammatory and antioxidant properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory effects

    Industry: The compound is used in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxycinnamic Aldehyde involves its interaction with various molecular targets and pathways. It inhibits the expression of matrix metalloproteinase 9 and reduces the inflammatory response by increasing SIRT1 expression . The compound also induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: A simple phenolic acid with antioxidant properties.

    p-Coumaric Acid: Known for its anti-inflammatory and antioxidant effects.

    Caffeic Acid: Exhibits strong antioxidant and anti-inflammatory activities.

    3,4,5-Trihydroxycinnamic Acid: Similar in structure but differs in its aldehyde functional group.

Uniqueness

3,4,5-Trihydroxycinnamic Aldehyde is unique due to its dual inhibitory effect on matrix metalloproteinase 9 and its ability to inhibit gelatinolytic activity as well as MMP-9 expression in TNF-α induced HASMC. This makes it a valuable compound for therapeutic applications, particularly in the treatment of inflammatory and cancer-related conditions.

Properties

CAS No.

951309-35-6

Molecular Formula

C9H8O4

Molecular Weight

180.159

IUPAC Name

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enal

InChI

InChI=1S/C9H8O4/c10-3-1-2-6-4-7(11)9(13)8(12)5-6/h1-5,11-13H/b2-1+

InChI Key

CKEGBXUKXJTCET-OWOJBTEDSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C=CC=O

Synonyms

3-(3,4,5-Trihydroxyphenyl)-2-propenal; 

Origin of Product

United States

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